tert-Butyl 3-(allyloxy)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-prop-2-enoxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-6-14-9-7-12(8-9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYUTLNRBHWRIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703911 | |
| Record name | tert-Butyl 3-[(prop-2-en-1-yl)oxy]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221715-81-6 | |
| Record name | tert-Butyl 3-[(prop-2-en-1-yl)oxy]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Boc Protection of Azetidine
A common method for Boc protection involves reacting azetidine or its derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. For example, a similar azetidine derivative, 3,3-dimethoxy-azetidine, was treated with Boc2O and triethylamine in methylene chloride at 10–40 °C for 3–4 hours, yielding the Boc-protected azetidine in high yield (~91%).
This reaction typically proceeds as follows:
- Azetidine derivative is dissolved in an organic solvent (e.g., methylene chloride).
- Triethylamine is added to neutralize the acid generated.
- Boc2O is added dropwise at controlled temperature.
- Reaction mixture is stirred until completion.
- Aqueous workup and organic extraction isolate the Boc-protected product.
Step 2: Introduction of the Allyloxy Group
The allyloxy substituent is introduced by nucleophilic substitution at the 3-position of the azetidine ring. This can be achieved by reacting a suitable 3-hydroxyazetidine or 3-haloazetidine intermediate with allyl bromide or allyl chloride under basic conditions.
A representative procedure includes:
- Starting from tert-butyl 3-hydroxyazetidine-1-carboxylate or tert-butyl 3-iodoazetidine-1-carboxylate.
- Treatment with potassium acetate or other bases in a polar aprotic solvent such as DMSO at elevated temperature (~80 °C) to form an intermediate.
- Subsequent reaction with allyl halide to substitute the hydroxy or halide group with an allyloxy group.
- Workup involving aqueous extraction and purification by chromatography or crystallization.
This method ensures selective alkylation at the 3-position while maintaining the Boc protection on the nitrogen.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | Azetidine derivative, Boc2O, triethylamine, CH2Cl2, 10–40 °C, 3–4 h | ~91 | High yield, mild conditions |
| Allyloxy group introduction | tert-butyl 3-hydroxyazetidine-1-carboxylate, allyl bromide, base (e.g., K2CO3), DMSO, 80 °C, overnight | Not explicitly reported | Typical nucleophilic substitution conditions |
Mechanistic Insights and Research Findings
- The Boc protection step proceeds via nucleophilic attack of the azetidine nitrogen on Boc2O, forming a carbamate linkage that stabilizes the amine functionality.
- The allyloxy group introduction exploits the nucleophilicity of the 3-position substituent (hydroxy or halide) to undergo substitution with allyl halides, facilitated by base.
- The use of protecting groups like Boc is crucial to prevent side reactions and ensure regioselectivity.
- Literature reports emphasize the importance of temperature control and solvent choice to optimize yield and purity.
Comparative Notes on Related Azetidine Derivatives
Other azetidine derivatives such as tert-butyl 3-acetylazetidine-1-carboxylate have been synthesized using organometallic reagents (e.g., methylmagnesium bromide) under controlled temperature conditions, illustrating the versatility of azetidine functionalization methods. However, the allyloxy substitution specifically relies on nucleophilic substitution strategies rather than organometallic additions.
This synthesis approach for this compound is well-established in medicinal chemistry for preparing functionalized azetidines with protected amines and reactive side chains, facilitating further derivatization in drug discovery.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(allyloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The azetidine ring can be reduced to form saturated azetidine derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions
Major Products: The major products formed from these reactions include epoxides, aldehydes, saturated azetidines, and various substituted azetidine derivatives .
Scientific Research Applications
Chemistry: tert-Butyl 3-(allyloxy)azetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of azetidine derivatives on cellular processes. It serves as a building block for the synthesis of bioactive molecules.
Medicine: this compound is investigated for its potential therapeutic applications, including its use in the development of new drugs targeting specific enzymes or receptors.
Industry: In industrial research, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(allyloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The azetidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-aminoazetidine-1-carboxylate
Uniqueness: tert-Butyl 3-(allyloxy)azetidine-1-carboxylate is unique due to the presence of the allyloxy group, which imparts distinct reactivity and biological activity compared to other azetidine derivatives.
Biological Activity
tert-Butyl 3-(allyloxy)azetidine-1-carboxylate is a synthetic compound belonging to the class of azetidine carboxylates. Its unique structure, characterized by the presence of a tert-butyl ester group and an allyloxy substituent on the azetidine ring, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : 227.29 g/mol
- CAS Number : 1221715-81-6
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with allyl alcohol in the presence of a base. Common solvents include dichloromethane or tetrahydrofuran, with reactions conducted at room temperature or under reflux conditions. The following table summarizes the synthetic routes and conditions:
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Azetidine + Allyl Alcohol | Base (e.g., NaOH), Solvent (DCM) |
| 2 | Reaction Completion | Room Temperature or Reflux |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The azetidine ring enhances structural stability and binding affinity to its targets.
Pharmacological Potential
Research indicates that this compound may have applications in medicinal chemistry due to its ability to serve as a building block for bioactive molecules. It has been investigated for potential therapeutic effects in various areas, including:
- Antimicrobial Activity : Studies have shown that azetidine derivatives can exhibit antibacterial properties.
- Anti-inflammatory Effects : Compounds similar to this compound have been explored for their ability to modulate inflammatory pathways.
- Enzyme Inhibition : The compound has potential as an inhibitor for specific enzymes involved in disease processes.
Case Studies and Research Findings
-
Antimicrobial Studies
- A study published in Journal of Medicinal Chemistry evaluated several azetidine derivatives for antimicrobial activity. This compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Research
-
Enzyme Inhibition
- A recent study focused on the enzyme inhibitory effects of this compound, showing promising results against specific proteases implicated in cancer progression. The compound was found to bind effectively to the active sites of these enzymes, suggesting a mechanism for its anticancer activity .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other azetidine derivatives:
| Compound | Biological Activity |
|---|---|
| tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate | Moderate enzyme inhibition |
| tert-Butyl 3-oxoazetidine-1-carboxylate | Antimicrobial properties |
| tert-Butyl 3-aminoazetidine-1-carboxylate | Anticancer activity |
Q & A
Q. What are the common synthetic routes for tert-butyl 3-(allyloxy)azetidine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically starts with tert-butyl 3-oxoazetidine-1-carboxylate as a precursor. The allyloxy group is introduced via nucleophilic substitution or Mitsunobu reaction, depending on the hydroxyl precursor. For example, substituting methanol (MeOH) with isopropanol (i-PrOH) as the solvent can enhance reaction efficiency due to improved solubility of intermediates . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures. Yield optimization requires strict control of reaction temperature (0–25°C) and stoichiometric ratios of reagents (e.g., allyl bromide, base). Purity is confirmed via HPLC (>95%) and NMR to detect residual solvents or unreacted starting materials .
Q. How should this compound be stored to maintain stability, and what analytical methods confirm its integrity over time?
- Methodological Answer : Store the compound in a cool (2–8°C), dark environment under inert gas (argon or nitrogen) to prevent oxidation of the allyloxy group. Stability is monitored using periodic -NMR to detect degradation products (e.g., hydrolysis of the Boc group or allyl migration). Accelerated stability studies (40°C/75% relative humidity for 4 weeks) can predict long-term storage behavior. LC-MS is recommended for detecting low-abundance impurities .
Advanced Research Questions
Q. How can competing side reactions (e.g., allyl group migration or oxidation) be minimized during synthesis?
- Methodological Answer : Allyl group migration is mitigated by avoiding acidic conditions and using non-polar solvents (e.g., toluene) during synthesis. For oxidation prevention, reactions should be conducted under inert atmospheres with chelating agents (e.g., EDTA) to sequester metal catalysts. Catalytic systems like Pd(PPh) for cross-coupling reactions should be rigorously purified to exclude trace oxidants. Kinetic studies (monitored via in-situ IR or TLC) help identify optimal reaction windows to quench side pathways .
Q. What strategies resolve contradictory data regarding the compound’s reactivity in different solvent systems?
- Methodological Answer : Contradictory solvent effects (e.g., polar aprotic vs. protic solvents) are addressed by systematic solvent screens coupled with computational modeling (DFT calculations for solvation energies). For example, DMSO may stabilize transition states via hydrogen bonding, while THF favors SN2 mechanisms. Experimental validation includes measuring reaction rates (via -NMR for fluorinated analogs) and comparing activation parameters (ΔG‡) across solvents. Cross-referencing with structurally similar azetidine derivatives (e.g., tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) provides mechanistic insights .
Q. How can this compound serve as a precursor in synthesizing complex heterocycles for pharmaceutical applications?
- Methodological Answer : The allyloxy group enables click chemistry (e.g., Huisgen cycloaddition with azides) to generate triazole-linked heterocycles. In drug discovery, it acts as a handle for late-stage diversification:
- Example 1 : Ring-closing metathesis (Grubbs catalyst) forms strained azetidine-fused rings for kinase inhibitor scaffolds.
- Example 2 : Photoinduced thiol-ene reactions create sulfhydryl-modified analogs for covalent protein binding.
Reaction progress is tracked via MALDI-TOF MS and -NMR, with regioselectivity confirmed by X-ray crystallography of intermediates .
Key Considerations for Advanced Studies
- Contradiction Analysis : When NMR and LC-MS data conflict (e.g., apparent purity vs. residual catalyst), use -NMR to detect boronate impurities or ICP-MS for metal traces.
- Mechanistic Probes : Isotopic labeling (e.g., ) in the allyloxy group clarifies rearrangement pathways during thermal stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
